molecular formula C22H13ClFNO5S B300620 2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B300620
M. Wt: 457.9 g/mol
InChI Key: FKEIATYBXDMVSM-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a member of the thiazolidinedione family, which has been extensively studied for its anti-diabetic and anti-inflammatory properties.

Scientific Research Applications

2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has potential applications in various fields of scientific research. One of the main applications of this compound is in medicinal chemistry, where it has been studied for its anti-diabetic and anti-inflammatory properties. It has been reported to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is a nuclear receptor involved in glucose and lipid metabolism. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the activation of PPAR gamma, which is a nuclear receptor involved in glucose and lipid metabolism. Activation of PPAR gamma leads to increased insulin sensitivity and decreased inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to improve glucose and lipid metabolism by activating PPAR gamma, leading to increased insulin sensitivity and decreased inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments include its potential applications in medicinal chemistry, drug discovery, and cancer research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to further investigate its potential applications in cancer therapy and drug discovery. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the optimization of the synthesis method for higher yields and purity could also be a potential future direction.

Synthesis Methods

The synthesis of 2-Chloro-4-(5-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-chloro-4-furancarboxylic acid with 2-aminothiophenol in the presence of triethylamine and acetic anhydride. The resulting compound is then reacted with 2-fluorobenzaldehyde and formaldehyde to yield the final product. The synthesis of this compound has been reported in several research articles and has been optimized for higher yields and purity.

properties

Molecular Formula

C22H13ClFNO5S

Molecular Weight

457.9 g/mol

IUPAC Name

2-chloro-4-[5-[(Z)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H13ClFNO5S/c23-16-9-12(5-7-15(16)21(27)28)18-8-6-14(30-18)10-19-20(26)25(22(29)31-19)11-13-3-1-2-4-17(13)24/h1-10H,11H2,(H,27,28)/b19-10-

InChI Key

FKEIATYBXDMVSM-GRSHGNNSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)F

Origin of Product

United States

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